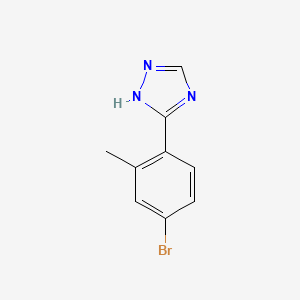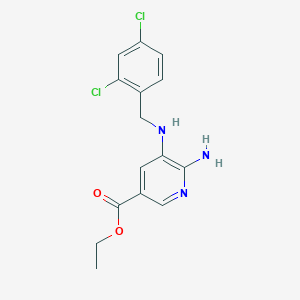![molecular formula C13H21N3OSi B13937201 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the trimethylsilyl group and the ethoxy group adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the trimethylsilyl group: This step involves the reaction of the benzoimidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the ethoxy group: The final step involves the reaction of the intermediate with ethyl chloroformate or a similar reagent to introduce the ethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoimidazole core or the trimethylsilyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound has a similar structure but features an indazole core instead of a benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine: This compound has an imidazole core and lacks the benzene ring present in the benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine: This compound is similar to the indazole derivative but with a different substitution pattern on the indazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trimethylsilyl and ethoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H21N3OSi |
|---|---|
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
InChI-Schlüssel |
ZOONNXGVEXNZLY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


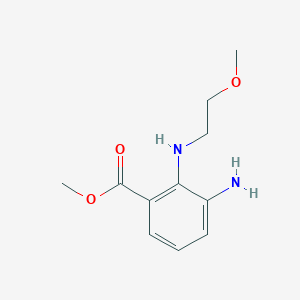
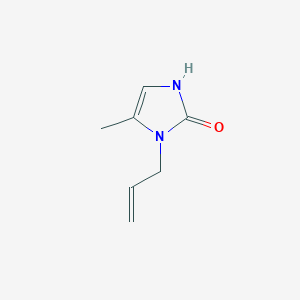
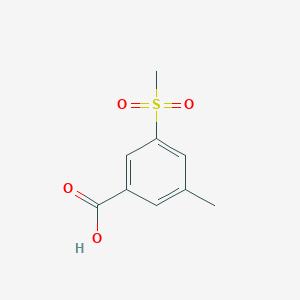
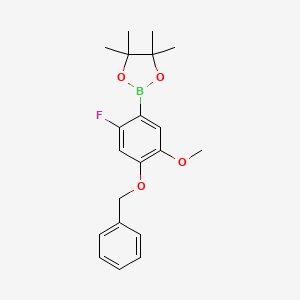
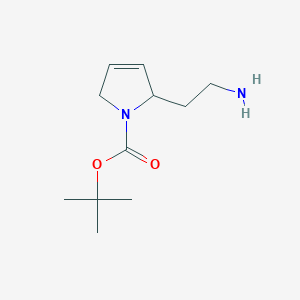

![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
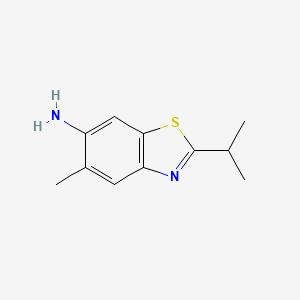
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)
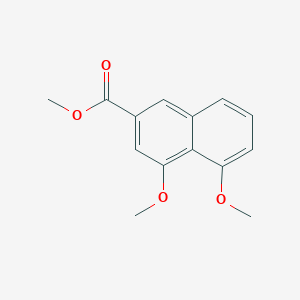
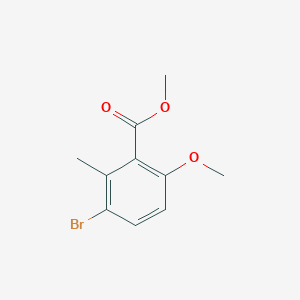
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
